molecular formula C6H4N2O5 B14160666 1-(5-Nitro-2-furyl)-2-nitroethylene CAS No. 32782-46-0

1-(5-Nitro-2-furyl)-2-nitroethylene

Katalognummer: B14160666
CAS-Nummer: 32782-46-0
Molekulargewicht: 184.11 g/mol
InChI-Schlüssel: NMZDNQIJZAERIO-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Nitro-2-furyl)-2-nitroethylene is an organic compound belonging to the class of nitrofurans. These compounds are characterized by a furan ring bearing a nitro group. Nitrofurans are known for their diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitro-2-furyl)-2-nitroethylene typically involves the nitration of furan derivatives. One common method is the reaction of furan with nitric acid or a sulfuric-nitric acid mixture, leading to the formation of the nitro derivative . The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of nitrofuran compounds, including this compound, often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Nitro-2-furyl)-2-nitroethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(5-Nitro-2-furyl)-2-nitroethylene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-Nitro-2-furyl)-2-nitroethylene involves the interaction with microbial enzymes, leading to the generation of reactive intermediates that damage microbial DNA and proteins. The compound targets essential cellular processes, such as respiration and cell wall synthesis, ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Nitro-2-furyl)-2-nitroethylene is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its dual nitro groups enhance its antimicrobial efficacy compared to other nitrofuran compounds .

Eigenschaften

CAS-Nummer

32782-46-0

Molekularformel

C6H4N2O5

Molekulargewicht

184.11 g/mol

IUPAC-Name

2-nitro-5-[(E)-2-nitroethenyl]furan

InChI

InChI=1S/C6H4N2O5/c9-7(10)4-3-5-1-2-6(13-5)8(11)12/h1-4H/b4-3+

InChI-Schlüssel

NMZDNQIJZAERIO-ONEGZZNKSA-N

Isomerische SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-]

Kanonische SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.